What is the chemical structure of 1-Pentafluorosulfanyl-3,5-dinitrobenzene
What is the chemical structure of 1-Pentafluorosulfanyl-3,5-dinitrobenzene
An In-depth Technical Guide to 1-Pentafluorosulfanyl-3,5-dinitrobenzene
Introduction: The Emergence of a "Super-Trifluoromethyl" Moiety
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl group".[1][2] Its unique combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity makes it a compelling substituent for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The SF₅ group profoundly influences a molecule's electronic and steric character, offering a powerful tool for property-driven design.[4][5]
This guide provides a comprehensive technical overview of 1-Pentafluorosulfanyl-3,5-dinitrobenzene, a key chemical intermediate. We will delve into its core chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its utility as a building block for researchers in drug development and synthetic chemistry.
Section 1: Core Chemical Structure and Physicochemical Properties
1-Pentafluorosulfanyl-3,5-dinitrobenzene is an aromatic compound characterized by a benzene ring symmetrically substituted with a pentafluorosulfanyl group and two nitro groups. This specific arrangement of potent electron-withdrawing groups imparts distinct and powerful characteristics to the molecule.
Systematic IUPAC Name: 1-Pentafluoro-λ⁶-sulfanyl-3,5-dinitrobenzene Molecular Formula: C₆H₃F₅N₂O₄S
Molecular Architecture
The structure consists of a central phenyl ring. The carbon at position 1 is bonded to the sulfur atom of the pentafluorosulfanyl (SF₅) group. The carbons at positions 3 and 5 are each bonded to the nitrogen atom of a nitro (NO₂) group.
Caption: Chemical structure of 1-Pentafluorosulfanyl-3,5-dinitrobenzene.
Physicochemical Property Analysis
The properties of this molecule are dominated by its three functional groups.
| Property | Description | Impact on Reactivity & Application |
| Pentafluorosulfanyl (SF₅) Group | A hypervalent sulfur center bonded to five fluorine atoms. It is sterically demanding and possesses a square pyramidal geometry. | Strong Electron Withdrawer: More so than CF₃, it strongly deactivates the aromatic ring.[1][2][3] Its group electronegativity is estimated at 3.65 on the Pauling scale.[4] |
| High Lipophilicity: Despite its high electronegativity, the SF₅ group increases the lipophilicity (Hansch parameter ≈ 1.23) of a molecule.[1][3][6] | This enhances membrane permeability, a highly desirable trait in drug design for improving bioavailability.[3] | |
| Chemical & Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the group highly resistant to chemical and thermal degradation.[3][5] | This imparts metabolic stability to drug candidates, potentially extending their half-life in vivo.[3] | |
| Dinitro (NO₂) Groups | Two strongly electron-withdrawing groups positioned meta to the SF₅ group. | Enhanced Electron Deficiency: The combined electron-withdrawing effect of the SF₅ and two NO₂ groups makes the aromatic ring extremely electron-poor. |
| Activation for SNAr: This extreme electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key aspect of its reactivity.[7] | ||
| Synthetic Handle: The nitro groups can be chemically transformed, most commonly via reduction to amino groups, providing a route to diverse derivatives. |
Anticipated Spectroscopic Data
While a dedicated spectrum for this specific compound is not provided in the search results, its features can be reliably predicted based on analysis of closely related structures.[1]
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¹⁹F NMR: The SF₅ group would exhibit two distinct signals: a quintet for the single apical fluorine atom coupled to the four equatorial fluorines, and a corresponding doublet for the four equivalent equatorial fluorine atoms coupled to the apical fluorine.[1]
-
¹H NMR: The aromatic region would show signals corresponding to the three protons on the benzene ring. Due to the symmetrical substitution pattern, two distinct signals would be expected.
-
¹³C NMR: Signals would be present for the aromatic carbons. The carbons bearing the electron-withdrawing substituents (C-S and C-N) would be significantly shifted downfield.
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Mass Spectrometry (MS): The analysis would show a molecular ion peak corresponding to the exact mass of C₆H₃F₅N₂O₄S.
Section 2: Synthesis and Reactivity Profile
The primary value of 1-Pentafluorosulfanyl-3,5-dinitrobenzene lies in its role as a reactive intermediate. Its synthesis and subsequent chemical behavior are dictated by the powerful electronic effects of its substituents.
Synthetic Pathways
The synthesis of aromatic SF₅ compounds has historically been challenging, but modern methods have improved accessibility.[7][8] A plausible route to 1-Pentafluorosulfanyl-3,5-dinitrobenzene involves the direct fluorination of a corresponding dinitro-substituted diaryl disulfide, a method that has been scaled for industrial production of related nitro-pentafluorosulfanylbenzenes.[9][10][11]
A key related reaction described in the literature is the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene to yield 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[9][10] This indicates that the dinitro-SF₅-benzene scaffold is a central intermediate in the synthesis of other valuable building blocks.
Caption: Plausible synthetic workflow for 1-Pentafluorosulfanyl-3,5-dinitrobenzene.
Reactivity: A Platform for Nucleophilic Aromatic Substitution
The defining characteristic of 1-Pentafluorosulfanyl-3,5-dinitrobenzene's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The immense electron-withdrawing power of the three substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a leaving group.
In this molecule, a nitro group can serve as the leaving group. This has been demonstrated in the conversion of 3,5-dinitro-1-(pentafluorosulfanyl)benzene, where one nitro group is cleanly substituted by a fluoride ion.[9][10] This reactivity opens the door to introducing a wide array of nucleophiles (alkoxides, thiolates, amines) onto the aromatic ring to generate novel 3,5-disubstituted pentafluorosulfanylbenzene derivatives.[7]
Section 3: Applications in Drug Development and Research
The SF₅ moiety is increasingly utilized as a bioisostere for common functional groups like trifluoromethyl (CF₃), tert-butyl, and even nitro groups.[12][13] Its unique electronic and steric properties can lead to improved pharmacological profiles.
Key Advantages in Bio-application:
-
Metabolic Stability: The robustness of the S-F bonds can prevent metabolic degradation at that position, prolonging a drug's lifespan in the body.[3]
-
Enhanced Bioavailability: The high lipophilicity imparted by the SF₅ group can improve a molecule's ability to cross biological membranes.[1][3]
-
Modulation of Binding Affinity: The strong dipole moment and steric bulk can alter and potentially enhance the binding of a ligand to its target receptor or enzyme.[3]
Therefore, 1-Pentafluorosulfanyl-3,5-dinitrobenzene is not an end-product but a crucial synthetic building block . Its activated aromatic system allows for the facile introduction of other functional groups, enabling the construction of a library of complex SF₅-containing molecules for screening in drug discovery and agrochemical development programs.
Section 4: Safety and Handling Protocols
As with any highly functionalized aromatic compound, particularly those containing nitro groups, 1-Pentafluorosulfanyl-3,5-dinitrobenzene must be handled with appropriate caution. While specific toxicity data for this molecule is not available, data from related dinitroaromatic and organofluorine compounds provide a strong basis for handling procedures.
Hazard Profile:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[14][15] May cause damage to organs through prolonged or repeated exposure.[14][15]
-
Irritation: Can cause skin and eye irritation.[16]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15][16]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, isolated from incompatible materials such as strong oxidizing agents.[15][16][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Pentafluorosulfanyl-3,5-dinitrobenzene represents a potent and versatile chemical intermediate. Its structure is defined by the powerful and synergistic electron-withdrawing properties of the pentafluorosulfanyl and dinitro groups. This unique electronic profile renders the molecule exceptionally stable while simultaneously activating it for nucleophilic aromatic substitution, making it an ideal platform for the synthesis of diverse and complex SF₅-containing compounds. For researchers in drug discovery and materials science, this building block offers a gateway to harnessing the advantageous properties of the "super-trifluoromethyl" SF₅ group, paving the way for the development of next-generation pharmaceuticals, agrochemicals, and functional materials. As synthetic methodologies continue to improve, the strategic application of such intermediates will undoubtedly expand, further solidifying the role of the SF₅ group in modern chemistry.[3][19]
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